

# **Application Notes and Protocols for Electron Microscopy in Viral Particle Identification**

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### Introduction

Electron microscopy (EM) is an indispensable tool in virology, providing direct visualization of viral particles at high resolution. This capability is crucial for identifying new or emerging viruses, characterizing viral morphology, understanding viral replication cycles, and developing antiviral therapies and vaccines. This document provides detailed application notes and protocols for three key EM techniques used for viral particle identification: Negative Staining Transmission Electron Microscopy (NS-TEM), Cryo-Electron Microscopy (Cryo-EM) with Single Particle Analysis (SPA), and Cryo-Electron Tomography (Cryo-ET).

# Negative Staining Transmission Electron Microscopy (NS-TEM) Application Notes

Negative staining is a rapid and straightforward technique that provides high-contrast images of viral particles, making it an excellent method for initial sample assessment, including particle morphology, size distribution, and sample purity.[1] In this method, the virus suspension is adsorbed onto an EM grid and surrounded by an electron-dense heavy metal salt solution. The stain dries around the particles, creating a "negative" image where the virus appears light against a dark background.[1]



This technique is particularly useful for:

- Rapid identification of unknown viruses: The characteristic morphology of many viruses allows for their preliminary classification to the family level.[2]
- Screening sample quality: It is an essential first step before undertaking more complex and time-consuming techniques like cryo-EM to check for particle integrity, aggregation, and concentration.[3]
- Quantitative analysis: Can be used for the enumeration of total virus particles (both infectious and non-infectious).[4]

While NS-TEM is a powerful screening tool, it has limitations. The staining and drying process can introduce artifacts, such as flattening or distortion of the viral particles, and the achievable resolution is typically limited to 15-25 Å.[1][5][6]

**Ouantitative Data Summary** 

Parameter	Negative Staining (NS-TEM)
Typical Resolution	15 - 25 Å[1][5][6]
Sample Requirements	~3-5 μL of purified virus suspension
Workflow Duration	Rapid (minutes to a few hours from sample to image)
Data Acquisition Time	Minutes per grid
Data Processing Time	Minimal to hours, depending on the analysis
Relative Cost	Low
Key Advantages	Rapid, simple, high contrast, good for screening
Key Limitations	Potential for artifacts, limited resolution

# **Experimental Protocol: Negative Staining of Viral Particles**

Materials:



- Purified virus suspension
- EM grids (e.g., Formvar/carbon-coated copper grids)
- Negative stain solution (e.g., 2% uranyl acetate or 2% phosphotungstic acid, pH 7.0)
- Glow discharger
- · Pipettes and filter paper
- Forceps

#### Procedure:

- Grid Preparation: Glow discharge the EM grids for 15-30 seconds to render the carbon surface hydrophilic.
- Sample Adsorption: Apply 3-5  $\mu$ L of the purified virus suspension onto the shiny side of the grid. Allow the sample to adsorb for 1-3 minutes.
- Blotting: Using filter paper, carefully blot the excess liquid from the edge of the grid. Do not touch the center of the grid.
- Washing (Optional): Wash the grid by briefly touching it to a drop of deionized water to remove any salts or sugars from the buffer that may interfere with the staining. Blot again.
- Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.
- Final Blotting: Blot the excess stain from the edge of the grid.
- Drying: Allow the grid to air-dry completely before inserting it into the electron microscope.
- Imaging: Observe the grid in a transmission electron microscope at an appropriate magnification.

# **Workflow Diagram**





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Negative Staining Workflow

# Cryo-Electron Microscopy (Cryo-EM) and Single Particle Analysis (SPA) Application Notes

Cryo-EM has revolutionized structural biology by enabling the visualization of biological macromolecules, including viruses, at near-atomic resolution in a near-native, hydrated state. In this technique, a thin film of the virus suspension is rapidly frozen in liquid ethane, trapping the particles in random orientations within a layer of vitreous (non-crystalline) ice.[7] This vitrification process preserves the native structure of the virus.[1] Large datasets of 2D projection images of the frozen particles are then collected, and sophisticated computational algorithms are used to classify the images and reconstruct a 3D density map of the virus. This process is known as Single Particle Analysis (SPA).[8]

### Cryo-EM SPA is ideal for:

- High-resolution structure determination: Can achieve resolutions below 3 Å, allowing for the building of atomic models of viral capsids and glycoproteins.[5]
- Studying conformational changes: Can reveal different functional states of viral proteins, such as those involved in receptor binding and membrane fusion.



 Vaccine and drug development: High-resolution structural information is invaluable for epitope mapping and structure-based drug design.[9]

The main challenges of cryo-EM are the high cost of the equipment and the need for specialized expertise in sample preparation and data processing.[10] A typical cryo-EM session can generate several terabytes of data.[11]

**Ouantitative Data Summary** 

Parameter	Cryo-EM with Single Particle Analysis (SPA)
Typical Resolution	< 3 Å (near-atomic)[5]
Sample Requirements	3-5 $\mu L$ of highly pure, monodisperse virus suspension at 50 nM - 5 $\mu M[12]$
Workflow Duration	Days to weeks
Data Acquisition Time	24-72 hours for a typical dataset
Data Processing Time	Days to weeks, computationally intensive[13]
Relative Cost	Very High (instrumentation costs can be \$5-10 million)[11]
Key Advantages	Near-atomic resolution, preserves native structure
Key Limitations	Expensive, technically demanding, computationally intensive

# Experimental Protocol: Cryo-EM Sample Preparation and Data Acquisition

#### Materials:

- Highly purified and concentrated virus sample
- Cryo-EM grids (e.g., holey carbon grids)



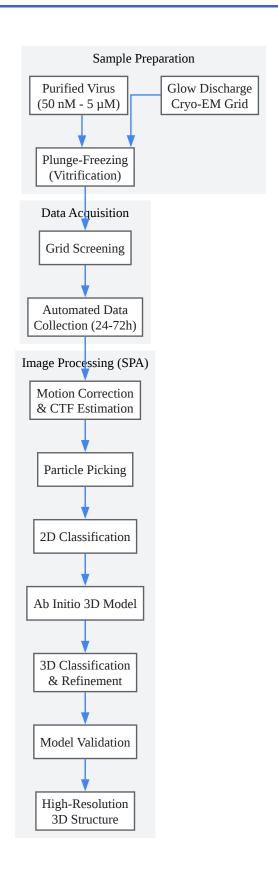
- Vitrification device (e.g., Vitrobot)
- Liquid ethane and liquid nitrogen
- Cryo-transfer holder
- Cryo-electron microscope

#### Procedure:

- Grid Preparation: Glow discharge the cryo-EM grids to make them hydrophilic.
- Sample Application: In a temperature and humidity-controlled environment (typically ~4°C and 95% humidity), apply 3-4 μL of the virus sample to the grid.
- Blotting: The grid is then blotted with filter paper to create a thin film of the sample across the holes of the carbon support. The blotting time is a critical parameter that needs to be optimized.
- Plunge-Freezing: Immediately after blotting, the grid is plunged into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, forming vitreous ice.
- Grid Screening: The frozen grids are screened on a cryo-electron microscope to assess ice quality and particle distribution.
- Data Collection: A high-end cryo-electron microscope is used for automated data collection.
   Thousands of images (micrographs) are recorded from different areas of the grid. A typical dataset can range from 1 to 5 terabytes.[11]

### **Workflow Diagram**





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Cryo-EM SPA Workflow



# **Cryo-Electron Tomography (Cryo-ET) Application Notes**

Cryo-electron tomography (cryo-ET) is a powerful imaging technique that provides 3D reconstructions of unique, pleomorphic objects like viruses within their native cellular context. [12] Unlike SPA, which averages thousands of images of identical particles, cryo-ET generates a 3D reconstruction from a single object by acquiring a series of 2D images as the sample is tilted at different angles relative to the electron beam.[14]

Cryo-ET is particularly suited for:

- In situ structural biology: Visualizing viruses and their interactions with host cell components directly within infected cells.[15]
- Studying pleomorphic viruses: Characterizing the structure of viruses that lack a uniform size and shape.
- Visualizing viral replication and assembly: Capturing snapshots of different stages of the viral life cycle within the cell.[12]

To image viruses inside cells, which are typically too thick for the electron beam to penetrate, a sample thinning step is required. This is often achieved using a cryo-focused ion beam (cryo-FIB) to mill away sections of the frozen cell, creating a thin, electron-transparent "lamella".[16]

### **Quantitative Data Summary**



Parameter	Cryo-Electron Tomography (Cryo-ET)
Typical Resolution	5 - 20 Å (in situ, can reach subnanometer with subtomogram averaging)[17]
Sample Requirements	Virus-infected cells grown on EM grids or purified pleomorphic viruses
Workflow Duration	Days to weeks
Data Acquisition Time	1-4 hours per tilt series
Data Processing Time	Hours to days per tomogram (reconstruction can take 5-15 min with GPU acceleration)[18]
Relative Cost	Very High (requires cryo-FIB in addition to cryo-TEM)
Key Advantages	3D imaging of unique objects, in situ visualization
Key Limitations	Lower resolution than SPA, complex workflow, missing wedge artifact

# **Experimental Protocol: Cellular Cryo-ET**

### Materials:

- Virus-infected cells grown on EM grids
- Vitrification device
- Cryo-correlative light and electron microscope (Cryo-CLEM) (optional)
- Cryo-focused ion beam/scanning electron microscope (Cryo-FIB/SEM)
- Cryo-electron microscope

#### Procedure:

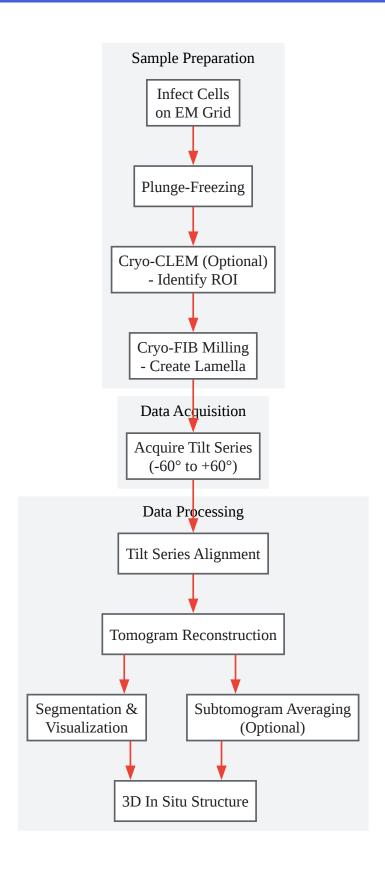
• Sample Preparation: Grow host cells on EM grids and infect them with the virus of interest.



- Vitrification: At the desired time post-infection, plunge-freeze the grids in liquid ethane to vitrify the cells.
- Correlative Light Microscopy (Optional): If a fluorescently tagged virus or cellular component is used, image the frozen grids with a cryo-light microscope to identify the location of interest.
- Cryo-FIB Milling: Transfer the grid to a cryo-FIB/SEM. Use the ion beam to mill away the surrounding cellular material, creating a thin lamella (100-200 nm thick) containing the region of interest.[19]
- Tilt-Series Acquisition: Transfer the milled grid to a cryo-TEM. Acquire a tilt series by taking images at incremental tilt angles (e.g., -60° to +60° in 1-2° increments).[20]
- Tomogram Reconstruction: Align the images in the tilt series and use computational methods to reconstruct a 3D tomogram of the lamella.
- Subtomogram Averaging (Optional): If there are multiple copies of a specific viral component within the tomogram, these "subtomograms" can be extracted, aligned, and averaged to achieve a higher resolution structure.

## **Workflow Diagram**





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